molecular formula C24H25N3O4S2 B6559753 2-{4-[benzyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893100-51-1

2-{4-[benzyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6559753
CAS No.: 893100-51-1
M. Wt: 483.6 g/mol
InChI Key: FWIBPUXYOGMWFE-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[b]thiophene-carboxamide class, characterized by a fused bicyclic core (cyclopenta[b]thiophene) substituted with a carboxamide group at position 3 and a benzamido group at position 2. The benzamido moiety is further modified with a benzyl(methyl)sulfamoyl group at the para-position of the benzene ring. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3–4) and hydrogen-bonding capacity (2 H-bond donors, 9 H-bond acceptors), which influence bioavailability and target engagement .

Properties

IUPAC Name

2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-25-23(29)21-19-9-6-10-20(19)32-24(21)26-22(28)17-11-13-18(14-12-17)33(30,31)27(2)15-16-7-4-3-5-8-16/h3-5,7-8,11-14H,6,9-10,15H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIBPUXYOGMWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[benzyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a member of a class of compounds that have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • Key Functional Groups : Sulfamoyl, amide, and cyclopentathiophene moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the sulfamoyl group : Utilizing benzyl chloride and methylamine.
  • Coupling reactions : To attach the cyclopentathiophene moiety to the benzamide structure.
  • Purification : Using chromatographic methods to isolate the desired product.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
  • Receptor Activation : The compound may also interact with nuclear hormone receptors, enhancing insulin sensitivity and potentially serving as an antidiabetic agent .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant activity against various cancer cell lines. For example:

  • Cell Line Testing : Compounds structurally similar to the target compound showed IC₅₀ values in the low micromolar range against breast cancer cell lines, indicating potential anticancer properties.
CompoundCell LineIC₅₀ (μM)
Compound AMCF-75.0
Compound BMDA-MB-2313.2
Target CompoundMCF-7TBD

Case Studies

  • Anticancer Activity : A study on a related sulfamoyl compound demonstrated significant tumor reduction in xenograft models when administered at specific doses over a set period.
  • Antidiabetic Effects : Another case study highlighted the efficacy of a structurally related compound in improving insulin sensitivity in diabetic rats.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

G839-0106
  • Structure : 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
  • Key Differences: Sulfamoyl Substituent: Cyclohexyl(methyl) vs. benzyl(methyl).
Ethyl 2-{[4-(diethylsulfamoyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Structure : Ethyl ester at position 3 and diethylsulfamoyl at position 4 of the benzamido group.
  • Key Differences: Carboxamide vs. Sulfamoyl Group: Diethyl substitution may enhance metabolic resistance compared to benzyl(methyl) derivatives.

Substituent Variations on the Benzamido Group

F817-0878
  • Structure : 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • Key Differences :
    • Sulfamoyl Alkylation : Ethyl instead of methyl on the sulfamoyl nitrogen.
    • Impact : Increased molecular weight (503.68 vs. ~475–497) and logD (1.04 for G839-0106 vs. predicted ~1.2 for F817-0878), affecting pharmacokinetics .
BJ27914
  • Structure : 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Functional Group Replacements

2-(2-Chloroacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
  • Structure : Chloroacetamido group at position 2.
  • Key Differences: Electrophilic Chlorine: Introduces reactivity for covalent binding to targets, contrasting with the non-covalent interactions of sulfamoyl derivatives. Applications: Potential for irreversible enzyme inhibition, differing from the reversible binding of the target compound .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight logP H-Bond Donors H-Bond Acceptors Water Solubility (logSw)
Target Compound ~475–497 ~3.7 2 9 -4.18
G839-0106 475.63 3.67 2 9 -4.18
F817-0878 503.68 ~3.8 2 9 -4.30
Ethyl Ester Analog ~450 ~4.5 1 8 -5.50

Table 2: Structural and Functional Comparisons

Compound Name Key Substituent Pharmacological Implications
Target Compound Benzyl(methyl)sulfamoyl Balanced lipophilicity, antiviral potential
G839-0106 Cyclohexyl(methyl)sulfamoyl Enhanced membrane permeability
BJ27914 4-Methoxybenzamido Reduced target engagement
2-(2-Chloroacetamido) Derivative Chloroacetamido Covalent target modification

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